

# Technical Guide: Tert-butyl 4-iodopiperidine-1-carboxylate

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## Compound of Interest

**Compound Name:** *Tert-butyl 4-iodopiperidine-1-carboxylate*

**Cat. No.:** *B1311319*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-butyl 4-iodopiperidine-1-carboxylate**, a key building block in synthetic organic chemistry and medicinal chemistry. This document outlines its chemical properties, experimental protocols for its synthesis and application, and relevant safety information.

## Chemical Identity and Properties

The compound, commonly referred to as 1-Boc-4-iodopiperidine, is officially named **tert-butyl 4-iodopiperidine-1-carboxylate** according to IUPAC nomenclature.<sup>[1]</sup> It is a derivative of piperidine, a common scaffold in drug discovery, with an iodine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Table 1: Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	<b>tert-butyl 4-iodopiperidine-1-carboxylate</b>	<a href="#">[1]</a>
CAS Number	301673-14-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>18</sub> INO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	311.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to pale brown crystalline powder or low melting solid	<a href="#">[2]</a>
Melting Point	35-48 °C	<a href="#">[2]</a>
Boiling Point	318.8 ± 35.0 °C (Predicted)	<a href="#">[2]</a>
Density	1.50 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a>
Solubility	Slightly soluble in water; Soluble in methanol	<a href="#">[2]</a>
Purity	>97.0% (by GC)	

| Storage Conditions | Refrigerate (0-10°C), keep in a dark place, sealed in dry conditions.[\[2\]](#)[\[3\]](#)

|

Table 2: Spectroscopic Data

Technique	Data Description	Source(s)
<sup>1</sup> H NMR	<b>Spectra are available from commercial suppliers and in literature for reaction products.<a href="#">[4]</a></b>	<a href="#">[4]</a> <a href="#">[5]</a>
<sup>13</sup> C NMR	Spectra are available from commercial suppliers. <a href="#">[5]</a> <a href="#">[6]</a>	<a href="#">[5]</a> <a href="#">[6]</a>

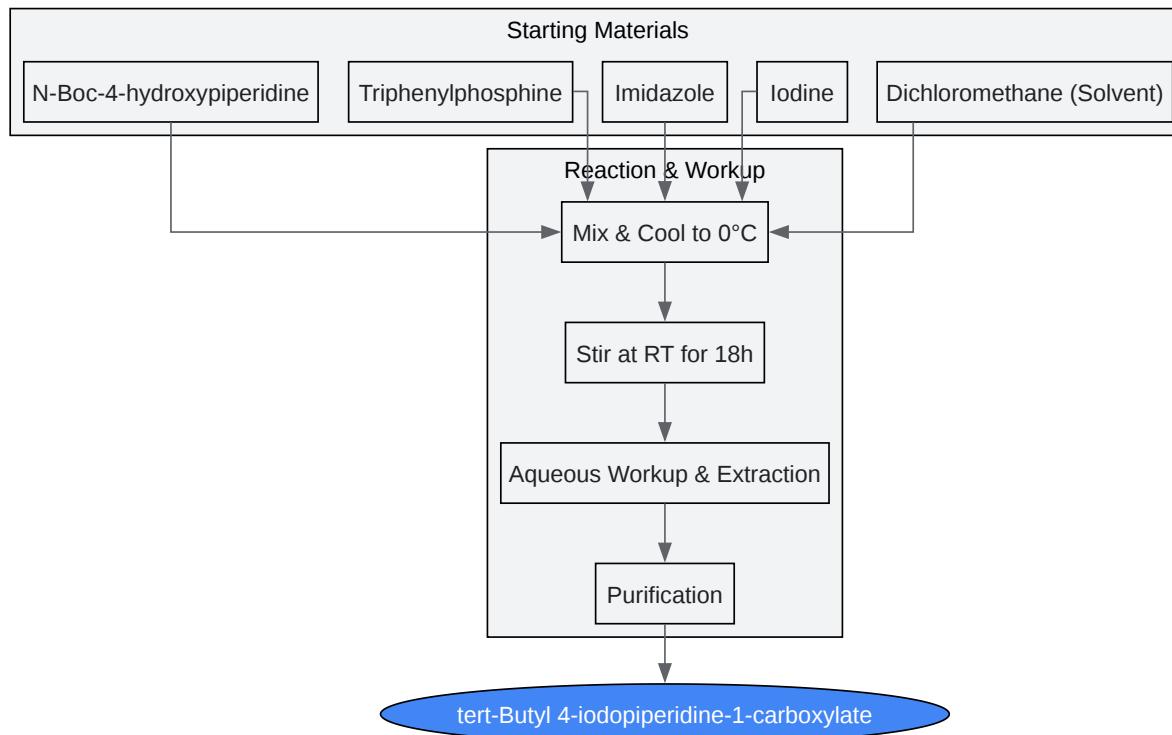
| Mass Spectrometry | Monoisotopic Mass: 311.03823 Da.[\[1\]](#) Various adducts have been predicted.[\[7\]](#) [\[1\]](#)[\[7\]](#) |

## Experimental Protocols

A common method for the synthesis of **tert-butyl 4-iodopiperidine-1-carboxylate** involves the iodination of its corresponding alcohol precursor, **tert-butyl 4-hydroxypiperidine-1-carboxylate**.[\[2\]](#)

General Procedure:

- Dissolve N-Boc-4-hydroxypiperidine (1.0 eq, e.g., 10.0 g, 49.7 mmol) in dichloromethane (e.g., 200 mL).[\[2\]](#)
- To this solution, add triphenylphosphine (1.3 eq, e.g., 16.9 g, 64.6 mmol) and imidazole (1.5 eq, e.g., 5.07 g, 74.5 mmol) sequentially.[\[2\]](#)
- Cool the reaction mixture to 0°C using an ice bath.[\[2\]](#)
- Slowly add iodine (1.2 eq, e.g., 15.1 g, 59.6 mmol) in portions.[\[2\]](#)
- After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.[\[2\]](#)
- Upon completion, dilute the reaction with water and extract the product with diethyl ether.[\[2\]](#)
- Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.[\[2\]](#)
- Dry the organic layer over anhydrous sodium sulfate.[\[2\]](#)
- Remove the solvent under reduced pressure. The residue can be ground with hexane to remove triphenylphosphine oxide byproducts.[\[2\]](#)
- After filtration, concentrate the filtrate under reduced pressure to yield the final product, which can be obtained as a colorless oil.[\[2\]](#) A reported yield for this procedure is 93%.[\[2\]](#)

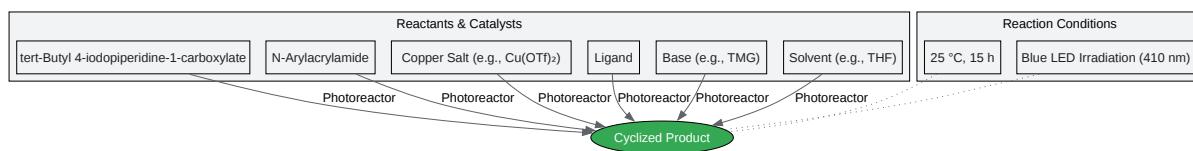
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### Synthesis workflow for **tert-butyl 4-iodopiperidine-1-carboxylate**.

This compound serves as a key reactant in various coupling reactions, including copper-catalyzed radical cascade cyclizations for the synthesis of complex nitrogen-containing heterocycles.[4]

General Procedure for Reaction Optimization:

- In a nitrogen-filled glove box, add a copper salt (e.g., Cu(OTf)<sub>2</sub>, 5-10 mol%) and a ligand (e.g., L1, 5-10 mol%) to an oven-dried 10 mL reaction vial containing a solvent (e.g., THF, 1 mL).[4]
- Stir the resulting mixture for 5 minutes.[4]
- Sequentially add a base (e.g., 1,1,3,3-Tetramethylguanidine, 1.8 equiv), N-Arylacrylamide (1.0 equiv), and **tert-butyl 4-iodopiperidine-1-carboxylate** (1.5 equiv).[4]
- Seal the vial with a screwed cap and place it in a photoreactor under irradiation from 6W LEDs (e.g., 410 nm).[4]
- Stir the mixture at 25 °C for 15 hours.[4]
- Quench the reaction with water and extract with ethyl acetate.[4]
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo for purification by column chromatography.[4]



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Workflow for a copper-catalyzed radical cascade cyclization reaction.

## Safety and Handling

**Tert-butyl 4-iodopiperidine-1-carboxylate** is considered hazardous.[3]

- Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[1][3]
- Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Use in a well-ventilated area or fume hood. Avoid dust formation, ingestion, and inhalation.[3]
- Stability and Storage: The compound is stable under recommended storage conditions but is light-sensitive.[3] Store in a tightly closed container in a dry, well-ventilated, and refrigerated place, protected from light.[3]
- Incompatibilities: Avoid strong oxidizing agents and strong acids.[3]
- Decomposition: Thermal decomposition can release hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen iodide.[3]

This guide is intended for use by qualified professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[3]

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## References

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